molecular formula C20H19ClN8O3 B11566844 4-chloro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-chloro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11566844
M. Wt: 454.9 g/mol
InChI Key: HBCLCNKLBANNGC-WSDLNYQXSA-N
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Description

4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorinated phenol group, a nitrophenylamino group, and a triazine ring. Its unique configuration makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, including nucleophilic aromatic substitution and condensation reactionsThe triazine ring is then formed via a condensation reaction with hydrazine derivatives .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, dimethylformamide (DMF), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The triazine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL stands out due to its complex structure and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H19ClN8O3

Molecular Weight

454.9 g/mol

IUPAC Name

4-chloro-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H19ClN8O3/c21-14-3-8-17(30)13(11-14)12-22-27-19-24-18(25-20(26-19)28-9-1-2-10-28)23-15-4-6-16(7-5-15)29(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

HBCLCNKLBANNGC-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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